3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride
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Overview
Description
3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12Cl2O3S and a molecular weight of 283.17 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chlorobenzyl alcohol with propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate derivatives, which can interact with various molecular targets. These interactions often involve the inhibition of enzymes or the modification of proteins, leading to changes in biological activity .
Comparison with Similar Compounds
3-(Benzyloxy)propane-1-sulfonyl chloride: Similar structure but lacks the chlorine atom on the benzyl group.
3-Chloropropanesulfonyl chloride: Similar sulfonyl chloride group but differs in the alkyl chain and benzyl group substitution.
Uniqueness: 3-((3-Chlorobenzyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of both the chlorobenzyl and sulfonyl chloride groups, which confer specific reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C10H12Cl2O3S |
---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methoxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c11-10-4-1-3-9(7-10)8-15-5-2-6-16(12,13)14/h1,3-4,7H,2,5-6,8H2 |
InChI Key |
SSTPFHWDANHKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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